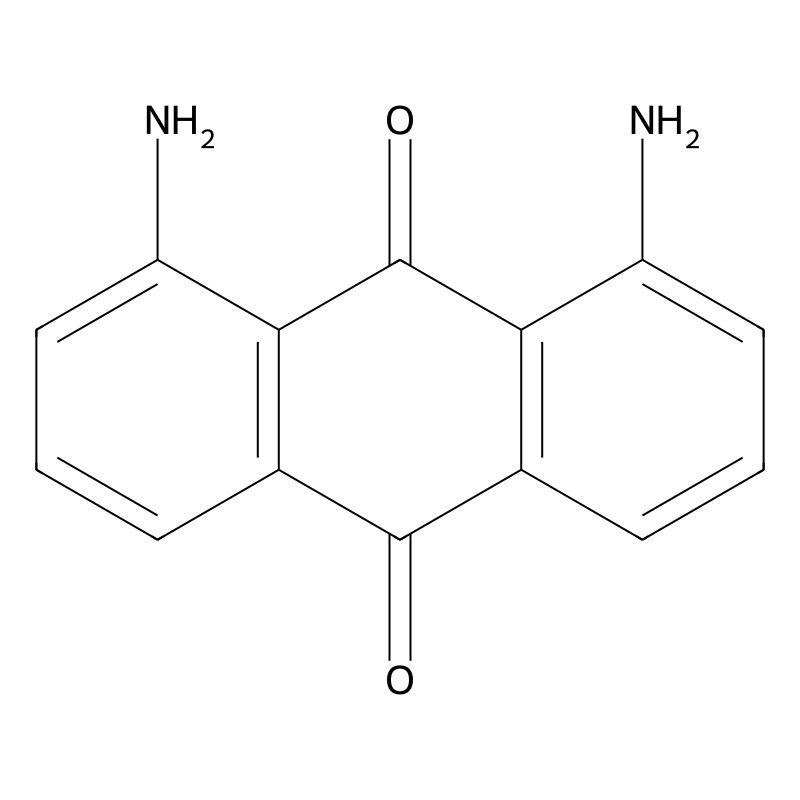

1,8-Diaminoanthraquinone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Potential Anticancer Properties:

Research has explored the potential of 1,8-diaminoanthraquinone (1,8-DAA) and its derivatives as anticancer agents. Studies have investigated their cytotoxicity, the ability to kill cancer cells, in various cancer cell lines, including glioma, hepatoma, and leukemia cells []. These studies suggest that some 1,8-DAA derivatives exhibit promising antitumor activity, warranting further investigation []. However, it is crucial to note that these studies are primarily in vitro, meaning they are conducted in cell cultures and not in living organisms. Further research, including in vivo studies using animal models, is necessary to understand the effectiveness and safety of 1,8-DAA as a potential cancer treatment [].

Applications in Organic Electronics:

Research has also explored the use of 1,8-DAA derivatives in the field of organic electronics. Studies have investigated their potential application in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) due to their specific properties, such as their ability to form stable structures and their semiconducting nature []. However, this area of research is still in its early stages, and further development is needed before 1,8-DAA derivatives can be used in practical applications [].

1,8-Diaminoanthraquinone is a synthetic organic compound belonging to the anthraquinone family, characterized by its yellowish-green powder form. Its chemical formula is , and it is widely recognized for its diverse applications in scientific research and industry. This compound exhibits unique chemical properties, making it valuable in various fields, including organic electronics, dye synthesis, and as a fluorescent probe in biological studies .

The biological activity of 1,8-diaminoanthraquinone has been explored in various studies. It has demonstrated potential as an antiamebic agent and has been investigated for its effects on cellular processes. The compound's ability to interact with biological systems makes it a candidate for further research into therapeutic applications . Additionally, studies have indicated that derivatives of diaminoanthraquinone exhibit interesting photophysical properties that could be harnessed for biomedical imaging and diagnostics .

Several methods exist for synthesizing 1,8-diaminoanthraquinone:

- Reduction of Dinitro Derivatives: The most common method involves reducing 1,8-dinitroanthraquinone using sodium sulfide or ammonia in an organic solvent like ethanol or formamide at elevated temperatures (100°C to 220°C) .

- Ammonolysis: Another approach includes the reaction of dinitro derivatives with ammonia under high pressure and temperature conditions to yield the diamino compound .

- Electrochemical Reduction: This method utilizes electrochemical techniques to reduce anthraquinone derivatives directly to their amino forms .

1,8-Diaminoanthraquinone is utilized in various applications:

- Dyes and Pigments: It serves as a precursor for synthesizing dyes used in textiles and inks due to its vibrant color properties.

- Fluorescent Probes: The compound is used in biological assays as a fluorescent probe for detecting specific biomolecules.

- Organic Electronics: Its electron transport properties make it suitable for applications in organic light-emitting diodes and solar cells .

- Catalysts: It acts as a catalyst in several organic reactions due to its ability to facilitate electron transfer processes .

Interaction studies involving 1,8-diaminoanthraquinone have revealed its capacity to form complexes with metal ions such as palladium and lanthanides. These interactions are significant for developing sensors and catalysts. For instance, the formation of near-infrared luminescent complexes with lanthanide ions has been documented, showcasing the compound's versatility in coordination chemistry . Additionally, studies have demonstrated that modifications of the diamino structure can enhance solubility and electrochemical properties for use in redox flow batteries .

Several compounds share structural similarities with 1,8-diaminoanthraquinone. A comparison highlights its unique features:

| Compound | Structure Type | Unique Features |

|---|---|---|

| 1,4-Diaminoanthraquinone | Diaminoanthraquinone | Different amino group positioning affects reactivity |

| 1,5-Diaminoanthraquinone | Diaminoanthraquinone | Exhibits distinct photophysical properties |

| 1-Amino-4-nitroanthraquinone | Nitro derivative | Used primarily as a dye; less versatile than diamino |

| 9-Aminoacridine | Amino derivative | Exhibits different biological activity patterns |

The structural differences among these compounds influence their chemical behavior and applications. For instance, while 1,8-diaminoanthraquinone is favored for electronic applications due to its electron transport capabilities, other derivatives may be more suitable for dye production or biological activity.

XLogP3

Other CAS

129-42-0

Wikipedia

General Manufacturing Information

9,10-Anthracenedione, 1,?-diamino-: INACTIVE